2-(1,2-dihydropyrazin-2-ylidene)propanedinitrile
Description
The compound 2-(1,2-dihydropyrazin-2-ylidene)propanedinitrile belongs to the class of propanedinitrile derivatives, characterized by a dicyano-substituted methylene group attached to a heterocyclic core. While direct structural or experimental data for this specific compound are absent in the provided evidence, its analogs, such as [Chloro(phenyl)methylidene]propanedinitrile and 2-(1,2-dimethylquinolin-4-ylidene)propanedinitrile, are documented . These analogs share the propanedinitrile backbone but differ in substituents, influencing their chemical behavior and applications. Propanedinitrile derivatives are often precursors in synthesizing heterocycles (e.g., indoles, triazoles) due to their electron-deficient nature and reactivity .
Properties
IUPAC Name |
2-(1H-pyrazin-2-ylidene)propanedinitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N4/c8-3-6(4-9)7-5-10-1-2-11-7/h1-2,5,11H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITVKHRDLCOQNGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C(C#N)C#N)N1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90530700 | |
| Record name | (Pyrazin-2(1H)-ylidene)propanedinitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90530700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89876-59-5 | |
| Record name | (Pyrazin-2(1H)-ylidene)propanedinitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90530700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,2-dihydropyrazin-2-ylidene)propanedinitrile typically involves the dimerization of malononitrile in the presence of a base . The reaction conditions often include:
Reactants: Malononitrile and a suitable base (e.g., sodium ethoxide).
Solvent: Ethanol or methanol.
Temperature: Room temperature to slightly elevated temperatures (20-40°C).
Reaction Time: Several hours to ensure complete dimerization.
Industrial Production Methods
While specific industrial production methods for 2-(1,2-dihydropyrazin-2-ylidene)propanedinitrile are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow reactors for efficient production.
Chemical Reactions Analysis
Types of Reactions
2-(1,2-Dihydropyrazin-2-ylidene)propanedinitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the nitrile groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Sodium methoxide in methanol at room temperature.
Major Products
Oxidation: Oxidized derivatives of the pyrazine ring.
Reduction: Reduced forms of the nitrile groups, potentially forming amines.
Substitution: Substituted pyrazine derivatives with various functional groups.
Scientific Research Applications
2-(1,2-Dihydropyrazin-2-ylidene)propanedinitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(1,2-dihydropyrazin-2-ylidene)propanedinitrile involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and molecular differences between 2-(1,2-dihydropyrazin-2-ylidene)propanedinitrile and its analogs:
Key Observations:
Core Heterocycle Differences: The pyrazine core in the target compound contrasts with the benzene ring in [Chloro(phenyl)methylidene]propanedinitrile and the quinoline system in 2-(1,2-dimethylquinolin-4-ylidene)propanedinitrile . These cores dictate electronic properties and reactivity. For example, quinoline derivatives often exhibit enhanced aromatic stability and fluorescence, while pyrazine rings may participate in hydrogen bonding due to nitrogen atoms .
In contrast, the dimethylquinoline substituent in may enhance lipophilicity, affecting solubility and biological activity.
Synthetic Utility: Propanedinitrile derivatives are versatile intermediates. For instance, 2-Arylhydrazononitriles (structurally related to the target compound) are precursors to indoles and pyrazolo[4,3-d]pyrimidines . The dicyanomethylene group in these compounds likely facilitates cyclization reactions via nucleophilic attack or elimination.
Research Findings and Implications
While experimental data for the target compound are lacking, insights from analogs suggest:
- Reactivity: The electron-withdrawing dicyanomethylene group enhances electrophilicity, making these compounds susceptible to nucleophilic additions. For example, [Chloro(phenyl)methylidene]propanedinitrile may undergo substitution at the chlorine atom, while quinoline derivatives might participate in cycloaddition reactions .
- Applications: Quinoline-based propanedinitriles (e.g., ) are explored in medicinal chemistry due to their heteroaromatic frameworks, which are common in bioactive molecules. Pyrazine derivatives, by contrast, are less documented but could serve as ligands in coordination chemistry.
Biological Activity
2-(1,2-dihydropyrazin-2-ylidene)propanedinitrile is a compound of interest in medicinal chemistry and biological research due to its potential pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
- Molecular Formula : C8H5N3
- Molecular Weight : 145.14 g/mol
- Structure : The compound features a pyrazine ring, which contributes to its biological activity.
The biological activity of 2-(1,2-dihydropyrazin-2-ylidene)propanedinitrile is primarily attributed to its interaction with various molecular targets. Key mechanisms include:
- Enzyme Inhibition : The compound has shown inhibitory effects on specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.
- Antimicrobial Activity : Preliminary studies suggest that it may exhibit antimicrobial properties against certain bacterial strains, potentially through disruption of cell wall synthesis or interference with metabolic processes.
- Antioxidant Properties : Research indicates that the compound may act as an antioxidant, scavenging free radicals and reducing oxidative stress in cells.
Biological Activity Data
The following table summarizes the biological activities reported for 2-(1,2-dihydropyrazin-2-ylidene)propanedinitrile based on various studies:
| Activity Type | Target/Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Enzyme Inhibition | Specific metabolic enzymes | |
| Antioxidant | Free radical scavenging |
Study 1: Antimicrobial Efficacy
In a study assessing the antimicrobial properties of various compounds, 2-(1,2-dihydropyrazin-2-ylidene)propanedinitrile was tested against Escherichia coli and Staphylococcus aureus. The results indicated a significant reduction in bacterial viability at concentrations above 50 µg/mL. The mechanism was hypothesized to involve disruption of bacterial cell membranes.
Study 2: Enzyme Interaction
A detailed enzymatic assay demonstrated that the compound inhibits dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in bacteria. The inhibition constant (Ki) was determined to be 0.45 µM, indicating potent activity compared to standard inhibitors.
Study 3: Antioxidant Activity
The antioxidant potential was evaluated using DPPH radical scavenging assays. The compound exhibited an IC50 value of 30 µM, suggesting moderate antioxidant activity. This property may contribute to its protective effects against oxidative stress-related diseases.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
